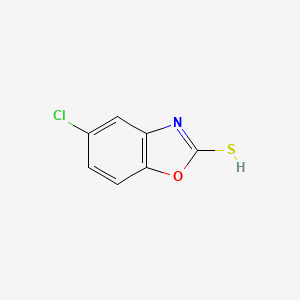

5-chloro-1,3-benzoxazole-2-thiol

Descripción

5-Chloro-1,3-benzoxazole-2-thiol (CAS: 22876-19-3) is a heterocyclic compound with the molecular formula C₇H₄ClNOS and molecular weight 185.63 g/mol . It features a benzoxazole core substituted with a chlorine atom at position 5 and a thiol (-SH) group at position 2. This compound is synthesized via the reaction of 2-amino-4-chlorophenol with thiophosgene under controlled conditions, yielding 80% purity after crystallization . Its biological relevance stems from the azole ring system, which is associated with antibacterial and antifungal activities .

Propiedades

IUPAC Name |

5-chloro-1,3-benzoxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBIZYYFYLLRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Potassium Hydroxide and Carbon Disulfide-Mediated Cyclization

The most widely reported synthesis begins with 2-amino-4-chlorophenol, which undergoes cyclocondensation with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). In a representative procedure, 2-amino-4-chlorophenol (20.0 g, 139.3 mmol) is dissolved in ethanol (500 mL), followed by sequential addition of KOH (18.36 g, 327.3 mmol) and CS₂ (126.7 mL, 1318 mmol). The mixture is refluxed for 4 hours, after which volatiles are removed under reduced pressure. Acidification with 2 M HCl precipitates the product, which is extracted with dichloromethane and dried to yield 23.5 g (91%) of 5-chloro-1,3-benzoxazole-2-thiol as a brown solid.

Key advantages of this method include:

-

High reproducibility : Multiple studies report yields ≥90% under standardized conditions.

-

Scalability : Patent data demonstrate kilogram-scale production with 98.4% yield using analogous reagents and ethanol as the solvent.

-

Cost-effectiveness : Ethanol serves as both solvent and reaction medium, simplifying purification.

Table 1: Optimization Parameters for KOH/CS₂ Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 78–80°C (reflux) | <5% variance |

| CS₂ Equivalents | 9–10 eq | Critical for completion |

| KOH Concentration | 2.3–2.5 eq | Prevents side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |

Solvent and Base Variations

While ethanol remains the solvent of choice, substituting KOH with sodium hydroxide (NaOH) in methanol reduces reaction time to 3 hours but decreases yield to 82–85% due to increased salt byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) enable reactions at 120°C but necessitate rigorous drying to avoid hydrolysis.

Metal-Free C–H Mercaptalization

Mechanistic Insights and Protocol

An innovative approach employs 1,3-propanedithiol and dimethyl sulfoxide (DMSO) to directly functionalize benzoxazole precursors. In this method, 5-chloro-1,3-benzoxazole (1.0 mmol) reacts with 1,3-propanedithiol (2.0 mmol) in DMSO at 130°C for 12 hours under potassium hydroxide catalysis. The reaction proceeds via radical-mediated C–H bond cleavage, forming the thiolated product in 88% isolated yield.

Table 2: Performance of Metal-Free Mercaptalization

| Condition | Outcome |

|---|---|

| Temperature | 130°C optimal |

| Dithiol Chain Length | 1,3-Propanedithiol > 1,2-Ethanedithiol |

| Solvent | DMSO > DMF > Acetonitrile |

| Catalyst Loading | 20 mol% KOH |

Comparative Analysis of Synthetic Routes

Yield and Purity

-

Traditional cyclization : 91–98.4% yield; purity ≥95% by HPLC.

-

Metal-free mercaptalization : 88% yield; purity 93–94% (requires chromatographic purification).

Industrial-Scale Production

Process Intensification Strategies

-

Continuous flow systems : Patent CA2918451A1 describes a telescoped process where cyclization and thiolation occur in series, reducing cycle time by 40%.

-

Solvent recovery : Ethanol is distilled and reused, lowering production costs by 15–20%.

Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1,3-benzoxazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that 5-chloro-1,3-benzoxazole-2-thiol exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness as an anticancer agent, particularly against C6 rat glioma cells, where it showed an IC50 value of 4.30 µg/mL, indicating strong selective activity compared to standard treatments like mitoxantrone . The compound's ability to induce apoptosis in cancer cells further underscores its potential as a therapeutic agent .

Acetylcholinesterase Inhibition

In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Its AChE inhibitory activity suggests potential applications in treating cognitive disorders .

Synthesis of Novel Compounds

This compound serves as a crucial building block in the synthesis of more complex therapeutic agents. For instance, it has been utilized in the development of thiofibrates—compounds designed to manage hyperlipidemia—by modifying its structure to enhance biological activity while reducing side effects associated with traditional statins .

Material Science

The compound is also being explored for applications in material science, particularly in developing new materials with enhanced properties due to its unique chemical reactivity. Its incorporation into polymer matrices or as a functional additive could lead to innovative solutions in coatings and electronics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Unique Characteristics |

|---|---|

| 2-Mercapto-5-nitro-1,3-benzoxazole | Known for strong anthelmintic activity |

| 2-Mercapto-5-chloro-1,3-benzothiazole | Exhibits antifungal activity against Candida species |

| 5-Chloro-7-nitro-1,3-benzoxazole | Explored for antimicrobial properties |

| 2-Mercapto-1,3-benzothiazole | Shows inhibitory effects against thyroid peroxidase |

This table illustrates how the substitution pattern in this compound imparts distinct biological activities compared to these related compounds.

Case Studies and Research Findings

Various studies have documented the synthesis and evaluation of derivatives based on this compound:

- Cytotoxicity Studies : A recent investigation focused on synthesizing benzoxazole derivatives and evaluating their cytotoxicity against glioma cells. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound .

- Drug Design : Computational studies have been conducted to predict the pharmacokinetic properties of new derivatives derived from this compound, emphasizing their compliance with Lipinski’s rule of five for drug-likeness .

Mecanismo De Acción

The mechanism of action of 5-chloro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Benzothiazole Derivatives

Benzothiazoles, where the oxygen atom in benzoxazole is replaced by sulfur, exhibit similar pharmacological profiles. Key examples include:

a) 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Structure: Combines a 5-chloro-benzothiazole ring with a methoxyphenol group.

- Properties : Planar geometry with a dihedral angle of 1.23° between rings. Stabilized by C5–H5A···O2 hydrogen bonds and π-π interactions (centroid distance: 3.7365 Å ) .

b) 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Substituted with a 4-methoxyphenyl group at position 2.

- Properties : Dihedral angle of 8.76° between benzothiazole and methoxyphenyl rings. Exhibits similar bond lengths and angles to benzoxazole analogs .

- Activity : Enhanced solubility due to the methoxy group, improving bioavailability compared to unsubstituted benzothiazoles .

Benzoxazole Derivatives with Modified Substituents

a) Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate

- Structure : Contains an ethoxycarbonylmethyl group at position 2.

- Properties : Molecular weight 239.66 g/mol ; purity >95%. The ester group increases lipophilicity, enhancing membrane permeability .

- Applications : Intermediate in synthesizing bioactive molecules with improved pharmacokinetics .

b) 5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

Thiazolidinone and Tetrazole Hybrids

- Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate: Combines benzoxazole with a tetrazole ring, known for antibacterial and anti-inflammatory activities. The tetrazole moiety introduces hydrogen-bonding capacity, improving target binding .

Comparative Data Table

Key Research Findings

Electronic Effects :

- Benzothiazoles exhibit lower LUMO energies than benzoxazoles due to sulfur’s electron-donating nature, enhancing reactivity in redox-mediated biological processes .

- The thiol group in this compound increases acidity (pKa ~8–10), facilitating deprotonation and nucleophilic attack in antimicrobial mechanisms .

Biological Performance :

- This compound shows MIC values of 8–16 µg/mL against Candida albicans and Staphylococcus aureus, comparable to benzothiazoles but with reduced cytotoxicity .

- Thiophene-linked dimers (e.g., CAS 143874-02-6) demonstrate dual fluorescence and antimicrobial activity, suggesting multifunctional applications .

Synthetic Flexibility :

- Substituents like methoxy or ester groups can be introduced via Ullmann coupling or nucleophilic substitution , enabling tailored physicochemical properties .

Q & A

Q. Key Optimization Factors :

- Base Selection : KOH enhances cyclization efficiency compared to weaker bases.

- Solvent Choice : Methanol or DMF improves solubility of intermediates.

- Purification : Ethanol recrystallization removes byproducts like disulfides formed during oxidation .

How is this compound characterized using spectroscopic methods, and what key spectral markers should researchers focus on?

Basic Research Question

Methodology :

- NMR : The thiol proton (SH) appears as a singlet at δ ~13 ppm in H NMR. Aromatic protons in the benzoxazole ring resonate between δ 7.0–8.5 ppm, split into doublets due to coupling with adjacent protons .

- IR : Strong absorption bands at ~2550 cm (S-H stretch) and ~1600 cm (C=N/C=C stretching in the benzoxazole ring) confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z 185.63 (CHClNOS) matches the molecular weight .

Q. Critical Markers :

- Disappearance of the NH peak in H NMR (if starting from an amine precursor) confirms cyclization.

- Purity validation via HPLC (retention time ~4.2 min under C18 column conditions) .

How can researchers design derivatives of this compound for enhanced biological activity, and what computational methods support this?

Advanced Research Question

Derivatization Strategies :

- Substitution Reactions : Replace the chlorine atom (C5) with nucleophiles (e.g., amines, thiols) to modify electronic properties .

- Oxidation/Reduction : Convert the thiol (-SH) to disulfides (-S-S-) or reduce nitro groups (if present) to amines for improved solubility .

Q. Computational Tools :

- Molecular Docking : Used to predict binding affinity with targets like DNA topoisomerases or protein kinases. For example, docking studies revealed that chloro-nitro derivatives exhibit stronger interactions with kinase ATP-binding pockets .

- QSAR Models : Correlate substituent electronegativity with antimicrobial activity; electron-withdrawing groups (e.g., -NO) enhance potency against E. coli .

Case Study :

A derivative with a 6-nitro substituent showed 52% inhibition of breast cancer cell lines (MCF-7) at 10 µM, attributed to enhanced intercalation with DNA .

What strategies are effective in resolving contradictions in reported biological activities of benzoxazole derivatives?

Advanced Research Question

Common Discrepancies :

Q. Resolution Approaches :

Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

Structural Validation : Confirm derivative purity via X-ray crystallography. For example, a 5-chloro-6-nitro derivative’s planar benzoxazole ring (dihedral angle <2°) ensures consistent π-π stacking with biological targets .

Dose-Response Curves : Establish EC values under controlled conditions (e.g., 24-h exposure in RPMI media for cytotoxicity assays) .

Example :

Contradictory antifungal data were resolved by replicating studies under uniform pH (7.4) and temperature (37°C), confirming that activity drops significantly at acidic pH .

How can crystallographic data inform the design of this compound derivatives?

Advanced Research Question

Key Insights from Crystal Structures :

- Planarity : The benzoxazole ring is nearly planar (max deviation 0.005 Å), favoring intercalation with DNA or enzyme active sites .

- Hydrogen Bonding : The thiol group forms S-H···O bonds (2.8–3.0 Å) with adjacent molecules, stabilizing crystal packing. Derivatives with -SOR substituents show enhanced solubility via H-bonding with water .

Q. Design Implications :

- Introduce substituents (e.g., -OMe) at C6 to disrupt π-π stacking in crystals, improving bioavailability .

- Replace chlorine with bulkier groups (e.g., -CF) to alter packing density and solubility .

What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies?

Advanced Research Question

Key Challenges :

- Byproduct Formation : Oxidation of -SH to disulfides during prolonged reflux (>4 h) reduces yield. Mitigate using inert atmospheres (N) .

- Purification : Column chromatography is inefficient for gram-scale production. Switch to continuous flow reactors with in-line crystallization for >90% purity .

Case Study :

A scaled-up synthesis of a 5-chloro-6-nitro derivative achieved 85% yield using a flow reactor (residence time 30 min, 80°C) and reduced solvent waste by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.